molecular formula C22H20N2OS2 B300073 5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B300073
M. Wt: 392.5 g/mol
InChI Key: JPFBMMBFJAVUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one, also known as DPTP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. DPTP is a thienopyrimidine derivative that has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins that are involved in cell growth, inflammation, or oxidative stress. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In a study conducted on rats, this compound was found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Another study showed that this compound can reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, this compound has been found to have a high solubility in water, which makes it easy to administer to cells or animals. One limitation of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its mechanism of action and identify specific proteins or enzymes that are targeted by this compound. Additionally, more studies are needed to determine the efficacy of this compound in animal models and human clinical trials. Another direction is to explore the potential of this compound as a drug delivery system for other therapeutic agents. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using various methods, including the condensation of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one with 2-bromo-1-phenylethane in the presence of a base. Another method involves the reaction of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one with 1-bromo-2-phenylethane in the presence of a palladium catalyst. These methods have been optimized to increase the yield of this compound.

Scientific Research Applications

5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. In a study conducted on human lung cancer cells, this compound was found to inhibit cell growth and induce apoptosis. Other studies have shown that this compound has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to act as an antioxidant by scavenging free radicals.

Properties

Molecular Formula

C22H20N2OS2

Molecular Weight

392.5 g/mol

IUPAC Name

5,6-dimethyl-3-phenyl-2-(2-phenylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2OS2/c1-15-16(2)27-20-19(15)21(25)24(18-11-7-4-8-12-18)22(23-20)26-14-13-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3

InChI Key

JPFBMMBFJAVUHB-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCCC3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCCC3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.